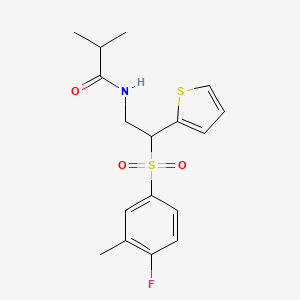

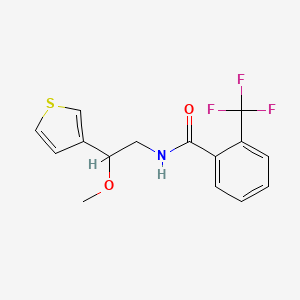

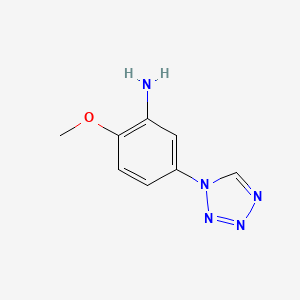

Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Agent

This compound has been studied for its potential as an antibacterial and antifungal agent. It has been screened in vitro for activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . The presence of the mercapto-oxadiazole moiety may contribute to its ability to interact with bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects.

Building Block in Organic Synthesis

The tert-butyl group and the piperazine ring make this compound a useful building block in organic synthesis. It can be used to synthesize a variety of novel organic compounds, including amides, sulphonamides, and other heterocyclic compounds . These derivatives can exhibit a wide range of biological activities, making this compound a valuable precursor in medicinal chemistry.

Intermediate in Pharmaceutical Development

Derivatives of this compound serve as intermediates in the development of pharmaceuticals. For example, it can be a precursor in the synthesis of biologically active compounds such as crizotinib, which is used in cancer therapy . The versatility of the compound allows for the creation of various analogs with potential therapeutic applications.

Material Science Applications

In material science, the compound’s ability to form stable structures with desirable properties can be harnessed. The mercapto group in particular can be used to create compounds with specific optical or electronic characteristics, which are valuable in the development of new materials .

Chemical Biology Tool

The thiol group present in the compound can be exploited in chemical biology. Thiols are often used to modify biomolecules or construct chemical probes, due to their reactivity and ability to form disulfide bonds with cysteine residues in proteins .

Catalyst in Chemical Reactions

The compound can act as a catalyst or a component of a catalytic system in various chemical reactions. Its structural features may enable it to facilitate reactions by stabilizing transition states or intermediates, thus increasing the efficiency of the reaction process .

Fluorescence Studies

Compounds containing the 1,3,4-oxadiazole ring are known for their fluorescent properties. This makes the compound of interest for fluorescence studies, where it can be used to develop new fluorescent probes or tags for biological imaging .

Anticancer Research

The compound’s derivatives have shown anticancer activity in preliminary studies. This suggests that it could be used as a starting point for the development of new anticancer agents, with the potential for modification to target specific types of cancer cells .

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-13(2,3)20-12(18)17-8-6-16(7-9-17)5-4-10-14-15-11(21)19-10/h4-9H2,1-3H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWJAMUFYFQBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

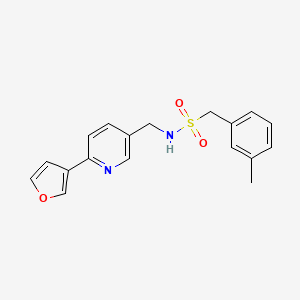

![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

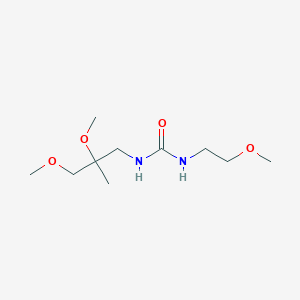

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)

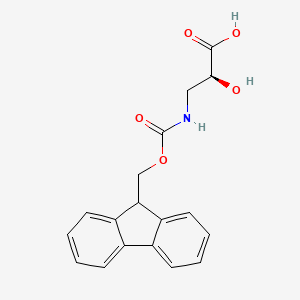

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2903591.png)